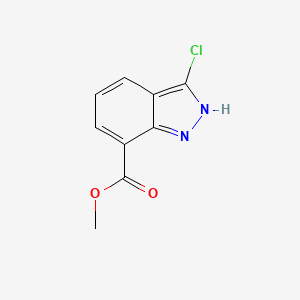
(3-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid
Vue d'ensemble
Description
(3-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid is an organic compound that features a boronic acid functional group attached to a fluorinated phenyl ring, which is further substituted with an ethylpiperazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid typically involves the following steps:
Formation of the Fluorinated Phenyl Intermediate: The starting material, 5-fluoro-3-nitrobenzaldehyde, undergoes a reduction reaction to form 5-fluoro-3-aminobenzaldehyde.
Introduction of the Piperazine Moiety: The aminobenzaldehyde is then reacted with 4-ethylpiperazine in the presence of a suitable coupling agent to form the corresponding Schiff base, which is subsequently reduced to yield (3-((4-ethylpiperazin-1-yl)methyl)-5-fluorophenyl)amine.
Boronic Acid Formation: The final step involves the conversion of the amine to the boronic acid derivative through a reaction with boronic acid reagents under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(3-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: Reduction reactions can target the piperazine moiety or the fluorinated phenyl ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Reduced forms of the piperazine or phenyl ring.
Substitution: Substituted derivatives of the fluorinated phenyl ring.
Applications De Recherche Scientifique
(3-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of (3-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, thereby inhibiting enzyme activity. The fluorinated phenyl ring and piperazine moiety contribute to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-((4-Methylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid: Similar structure but with a methyl group instead of an ethyl group on the piperazine moiety.
(3-((4-Ethylpiperazin-1-yl)methyl)phenyl)boronic acid: Lacks the fluorine atom on the phenyl ring.
Uniqueness
(3-((4-Ethylpiperazin-1-yl)methyl)-5-fluorophenyl)boronic acid is unique due to the combination of its boronic acid group, fluorinated phenyl ring, and ethylpiperazine moiety. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from similar compounds .
Propriétés
IUPAC Name |
[3-[(4-ethylpiperazin-1-yl)methyl]-5-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BFN2O2/c1-2-16-3-5-17(6-4-16)10-11-7-12(14(18)19)9-13(15)8-11/h7-9,18-19H,2-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJLAYFYTVWDIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)CN2CCN(CC2)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-sulphonate](/img/structure/B1406842.png)
![Ethyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1406845.png)

![[1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylideneaminooxy]-acetic acid ethyl ester](/img/structure/B1406849.png)






![N-(sec-Butyl)-N-[(2-methoxyphenyl)methylene]amine](/img/structure/B1406859.png)

